molecular formula C16H20N2O4 B2404281 1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one CAS No. 1899689-91-8

1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one

Cat. No. B2404281
CAS RN: 1899689-91-8
M. Wt: 304.346
InChI Key: MIXSJQQRYRZQBB-UHFFFAOYSA-N
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Description

1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperazine derivative with a molecular formula of C18H22N2O4 and a molecular weight of 330.38 g/mol.

Mechanism of Action

The mechanism of action of 1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and inhibit the activity of NF-κB, a transcription factor involved in inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one in lab experiments is its potential to inhibit cancer growth and reduce inflammation. However, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine its safety and efficacy in humans. Another area of research is the development of new synthesis methods for 1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one, which could lead to more efficient and cost-effective production. Additionally, more research is needed to fully understand the mechanism of action of 1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one and its potential applications in other fields of scientific research.

Synthesis Methods

The synthesis of 1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one involves the reaction of 3,4-dimethoxybenzoyl chloride with piperazine in the presence of a base such as triethylamine. The resulting product is then treated with propenone to yield 1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one.

Scientific Research Applications

1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. In particular, it has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

IUPAC Name

1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-4-15(19)17-7-9-18(10-8-17)16(20)12-5-6-13(21-2)14(11-12)22-3/h4-6,11H,1,7-10H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXSJQQRYRZQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C=C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one

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